molecular formula C10H8N2O2S B129068 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid CAS No. 144060-98-0

2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid

Cat. No.: B129068
CAS No.: 144060-98-0
M. Wt: 220.25 g/mol
InChI Key: WAIPVXWDQQHMQG-UHFFFAOYSA-N
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Description

2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 4 and a carboxylic acid at position 5. The 4-pyridyl moiety at position 2 introduces aromatic and hydrogen-bonding properties, which are critical for interactions in biological or catalytic systems.

Biological Activity

2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H8N2O2S
  • Molecular Weight : 220.25 g/mol
  • Melting Point : 290 - 313 °C
  • Solubility : Approximately 2.5 mg/ml in polar solvents like dimethylformamide and dimethyl sulfoxide.

The compound features a thiazole ring fused with a pyridine moiety, which contributes to its chemical reactivity and biological activity. The presence of nitrogen and sulfur atoms enhances its interaction with various biological targets, making it a candidate for further pharmacological exploration .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results that suggest its potential as an antimicrobial agent .

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/ml
Escherichia coli64 µg/ml
Pseudomonas aeruginosa128 µg/ml

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It is believed to inhibit specific enzymes involved in inflammatory pathways, which may provide therapeutic benefits in conditions characterized by inflammation .

Case Study: Inhibition of COX Enzymes

In a study examining the inhibition of cyclooxygenase (COX) enzymes, this compound demonstrated a dose-dependent inhibition profile, with IC50 values comparable to established anti-inflammatory drugs.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown the ability to inhibit cell proliferation in several cancer cell lines, suggesting its utility as a lead compound in cancer therapy.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
HeLa (Cervical Cancer)15.3
MCF-7 (Breast Cancer)12.8
A549 (Lung Cancer)18.6

A structure-activity relationship (SAR) analysis indicated that modifications to the thiazole and pyridine moieties could enhance cytotoxic activity against specific cancer types .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound has been shown to bind effectively to various enzymes, including those involved in metabolic pathways.
  • Molecular Interactions : It interacts with cellular receptors and signaling pathways, influencing gene expression and cellular metabolism .
  • Reactive Oxygen Species Modulation : The compound may reduce oxidative stress by scavenging free radicals, thereby protecting cells from damage .

Scientific Research Applications

Structure and Composition

The molecular formula of 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid is C10H8N2O2SC_{10}H_{8}N_{2}O_{2}S with a molecular weight of approximately 220.25 g/mol. Its structure includes both nitrogen atoms from the pyridine and thiazole rings, which facilitate coordination with metal ions, enhancing its utility in various chemical applications .

Solubility

This compound is soluble in organic solvents such as DMSO and dimethylformamide, with a solubility of approximately 2.5 mg/ml in DMSO . For aqueous solutions, it is recommended to first dissolve the compound in DMSO before dilution with an aqueous buffer to achieve optimal solubility .

Pharmaceutical Chemistry

  • Drug Development : this compound is utilized as a synthetic intermediate in the development of pharmaceuticals. Its structural properties allow for modifications that can lead to new therapeutic agents targeting various diseases .
  • Antidiabetic Properties : Research has indicated that thiazole derivatives similar to this compound exhibit protective effects against diabetes mellitus (DM). A study demonstrated that derivatives can ameliorate insulin sensitivity and hyperlipidemia in diabetic models, suggesting potential applications in treating Type 2 diabetes . The compound's antioxidant and anti-inflammatory properties are believed to contribute to these effects.

Coordination Chemistry

The presence of nitrogen atoms in the compound allows it to form complexes with metal ions, making it valuable in coordination chemistry. Such complexes can be utilized for catalysis or as sensors in various chemical reactions .

Materials Science

In materials science, this compound can function as a building block for creating novel materials with specific electronic or optical properties. Its ability to coordinate with metals enhances its potential for developing advanced materials used in electronics and photonics .

Case Study 1: Antidiabetic Activity

A study investigated the pharmacological effects of a thiazole derivative related to this compound on streptozotocin-induced diabetic rats. The results indicated significant improvements in serum glucose levels, lipid profiles, and oxidative stress markers after administration of the compound over four weeks. Histopathological examinations showed normalization of pancreatic islet morphology, reinforcing its potential as a therapeutic candidate for Type 2 diabetes .

Case Study 2: Coordination Complexes

Research has explored the formation of coordination complexes using this compound with various metal ions. These complexes exhibited unique catalytic properties in organic transformations, showcasing the compound's versatility beyond pharmaceutical applications. The ability to tune the electronic properties through metal coordination opens avenues for further research into catalytic processes .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-pyridyl)-4-methylthiazole-5-carboxylic acid, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via cyclocondensation of nitriles with ethyl 2-bromoacetoacetate, followed by hydrolysis to the carboxylic acid. For example, substituted ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylates are prepared from nitriles and ethyl 2-bromoacetoacetate under reflux conditions. Hydrolysis with sodium hydroxide yields the carboxylic acid intermediate. Optimize yields by controlling reaction temperature (80–100°C) and using coupling reagents like HATU or EDCI for amidation steps .
  • Key Parameters : Monitor reaction progress via TLC or HPLC. Recrystallization from ethyl acetate or DMF/acetic acid mixtures improves purity .

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

  • Methodology : Use a combination of:

  • IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid).
  • NMR : Assign signals for the pyridyl (δ 8.2–8.6 ppm, aromatic protons) and thiazole rings (δ 2.5 ppm for methyl group).
  • Mass spectrometry : Confirm molecular weight (e.g., [M+H]+ at m/z 263).
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions if single crystals are obtained .

Q. What solvents and conditions are suitable for recrystallization to achieve high purity?

  • Methodology : Recrystallize from polar aprotic solvents like DMF or acetic acid, which dissolve the compound at elevated temperatures but precipitate it upon cooling. For derivatives, use mixtures of ethyl acetate/hexane (3:1) to remove unreacted starting materials .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodology : Perform density functional theory (DFT) calculations using software like Gaussian or ORCA to:

  • Map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.
  • Simulate UV-Vis spectra for comparison with experimental data.
  • Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict charge-transfer behavior .
    • Case Study : DFT studies on analogous pyrazole-carboxylic acids revealed intramolecular hydrogen bonding between the carboxylic acid and pyridyl nitrogen, stabilizing the planar conformation .

Q. How do substituents on the pyridyl or thiazole rings influence biological activity, and how can structure-activity relationships (SAR) be systematically studied?

  • Methodology :

Synthesize derivatives with substituents at the 4-pyridyl position (e.g., electron-withdrawing groups like -NO₂ or -CF₃) or thiazole methyl group.

Test in vitro bioactivity (e.g., enzyme inhibition assays).

Use multivariate statistical analysis (e.g., PCA) to correlate substituent properties (Hammett constants, logP) with activity.

  • Example : In a study on thiazole carboxamides, bulkier substituents at the pyridyl ring reduced solubility but increased target binding affinity .

Q. How can contradictory spectral data (e.g., NMR shifts in different solvents) be reconciled?

  • Methodology :

  • Solvent Effects: Compare DMSO-d₆ (which hydrogen-bonds with carboxylic acid) vs. CDCl₃ (non-polar). Carboxylic acid protons may appear as broad singlets in DMSO-d₆ but disappear in CDCl₃ due to deprotonation.
  • Dynamic Effects: Use variable-temperature NMR to assess conformational flexibility.
  • Cross-Validate: Combine with IR (to confirm protonation state) and computational NMR predictions .

Q. What strategies are effective in optimizing the compound’s stability under physiological conditions?

  • Methodology :

  • pH Stability : Test degradation kinetics in buffers (pH 1–10) via HPLC. Carboxylic acid derivatives are prone to decarboxylation at low pH.
  • Light/Temperature : Store lyophilized samples at -20°C in amber vials to prevent photodegradation.
  • Prodrug Approach : Convert the carboxylic acid to ester prodrugs (e.g., ethyl ester) to enhance stability in acidic environments .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes structurally related thiazole derivatives and their characteristics:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Biological Activity (IC50 or Model) Key References
2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid 4-Pyridyl (2), Methyl (4), COOH (5) C10H8N2O2S 220.25 Not explicitly reported; inferred from analogs
4-Phenyl-2-(4-pyridyl)thiazole-5-carboxylic acid Phenyl (4), 4-Pyridyl (2), COOH (5) C15H10N2O2S 282.32 Unknown
4-Methyl-2-(2-pyridyl)thiazole-5-carboxylic acid 2-Pyridyl (2), Methyl (4), COOH (5) C10H8N2O2S 220.25 Not reported
Febuxostat (2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid) 3-Cyano-4-isobutoxyphenyl (2), Methyl (4), COOH (5) C16H15N3O3S 329.37 XO inhibition (IC50: ~7.3 nM)
2-(7-Nitro-5-isopropoxy-indol-2-yl)-4-methylthiazole-5-carboxylic acid Indole (2), Methyl (4), COOH (5) C18H16N4O5S 400.41 XO inhibition (IC50: 5.1 nM; 43% UA reduction in rats)
2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid 4-Fluorobenzamido (2), Methyl (4), COOH (5) C12H9FN2O3S 296.28 Antidiabetic (improved insulin sensitivity in rats)

Analysis of Substituent Effects on Activity

Xanthine Oxidase (XO) Inhibition

  • Febuxostat: The 3-cyano-4-isobutoxyphenyl group at position 2 enhances XO binding via hydrophobic and hydrogen-bonding interactions, yielding an IC50 of ~7.3 nM .
  • Indole-Thiazole Derivatives : Substitution with a nitro-isopropoxy-indole moiety (e.g., 2-(7-nitro-5-isopropoxy-indol-2-yl)-4-methylthiazole-5-carboxylic acid) achieves potent XO inhibition (IC50: 5.1 nM) and in vivo uric acid reduction (43% at 10 mg/kg) .
  • Target Compound : The 4-pyridyl group may offer weaker XO inhibition compared to bulky aryl groups (e.g., indole or phenyl derivatives) due to reduced hydrophobic interactions.

Antidiabetic and Metabolic Effects

  • Fluorobenzamido Derivative : The 4-fluorobenzamido substituent confers anti-inflammatory and antioxidant properties, improving insulin sensitivity in diabetic rats .
  • Target Compound : The pyridyl group’s electron-rich structure could modulate metabolic pathways, but specific studies are lacking.

Properties

IUPAC Name

4-methyl-2-pyridin-4-yl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c1-6-8(10(13)14)15-9(12-6)7-2-4-11-5-3-7/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAIPVXWDQQHMQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363285
Record name 4-Methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144060-98-0
Record name 4-Methyl-2-(4-pyridinyl)-5-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144060-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid
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Synthesis routes and methods

Procedure details

A mixture of ethyl 4-methyl-2-(4-pyridyl)thiazole-5-carboxylate (744 mg), 1 N NaOH (4 ml) and tetrahydrofuran-ethanol (1:1, 6 ml) was stirred at room temperature for 1 hour and diluted with water, to which was added 1 N hydrochloric acid (4 ml) to give the title compound as crystals (595 mg, 90.2%).
Quantity
744 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
90.2%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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